Cas no 1892342-38-9 (tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate)

tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate
- tert-butyl N-[2-hydroxy-5-(2-oxopropyl)phenyl]carbamate
- EN300-1872654
- 1892342-38-9
-
- インチ: 1S/C14H19NO4/c1-9(16)7-10-5-6-12(17)11(8-10)15-13(18)19-14(2,3)4/h5-6,8,17H,7H2,1-4H3,(H,15,18)
- InChIKey: IYLFODKVMOAOJN-UHFFFAOYSA-N
- SMILES: O(C(NC1=C(C=CC(CC(C)=O)=C1)O)=O)C(C)(C)C
計算された属性
- 精确分子量: 265.13140809g/mol
- 同位素质量: 265.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 335
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- XLogP3: 1.8
tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1872654-2.5g |
tert-butyl N-[2-hydroxy-5-(2-oxopropyl)phenyl]carbamate |
1892342-38-9 | 2.5g |
$1428.0 | 2023-09-18 | ||
Enamine | EN300-1872654-5.0g |
tert-butyl N-[2-hydroxy-5-(2-oxopropyl)phenyl]carbamate |
1892342-38-9 | 5g |
$3812.0 | 2023-06-03 | ||
Enamine | EN300-1872654-1.0g |
tert-butyl N-[2-hydroxy-5-(2-oxopropyl)phenyl]carbamate |
1892342-38-9 | 1g |
$1315.0 | 2023-06-03 | ||
Enamine | EN300-1872654-0.1g |
tert-butyl N-[2-hydroxy-5-(2-oxopropyl)phenyl]carbamate |
1892342-38-9 | 0.1g |
$640.0 | 2023-09-18 | ||
Enamine | EN300-1872654-10.0g |
tert-butyl N-[2-hydroxy-5-(2-oxopropyl)phenyl]carbamate |
1892342-38-9 | 10g |
$5652.0 | 2023-06-03 | ||
Enamine | EN300-1872654-5g |
tert-butyl N-[2-hydroxy-5-(2-oxopropyl)phenyl]carbamate |
1892342-38-9 | 5g |
$2110.0 | 2023-09-18 | ||
Enamine | EN300-1872654-10g |
tert-butyl N-[2-hydroxy-5-(2-oxopropyl)phenyl]carbamate |
1892342-38-9 | 10g |
$3131.0 | 2023-09-18 | ||
Enamine | EN300-1872654-0.25g |
tert-butyl N-[2-hydroxy-5-(2-oxopropyl)phenyl]carbamate |
1892342-38-9 | 0.25g |
$670.0 | 2023-09-18 | ||
Enamine | EN300-1872654-0.05g |
tert-butyl N-[2-hydroxy-5-(2-oxopropyl)phenyl]carbamate |
1892342-38-9 | 0.05g |
$612.0 | 2023-09-18 | ||
Enamine | EN300-1872654-0.5g |
tert-butyl N-[2-hydroxy-5-(2-oxopropyl)phenyl]carbamate |
1892342-38-9 | 0.5g |
$699.0 | 2023-09-18 |
tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate 関連文献
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamateに関する追加情報
Recent Advances in the Study of tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate (CAS: 1892342-38-9)
The compound tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate (CAS: 1892342-38-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique carbamate and ketone functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of research involves the optimization of synthetic routes for tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves the scalability and purity of the compound. The researchers employed a multi-step reaction sequence, starting from readily available precursors, and achieved an overall yield of 78%. This advancement is critical for facilitating further pharmacological evaluations and potential industrial-scale production.
In addition to synthetic improvements, recent investigations have explored the biological activities of tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate. Preliminary in vitro studies have demonstrated its efficacy as a modulator of specific enzymatic pathways, particularly those involved in inflammatory responses. For instance, a 2023 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents.
Further mechanistic studies have elucidated the interactions between tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate and its biological targets. Molecular docking simulations and X-ray crystallography analyses revealed that the compound binds to the active site of COX-2 with high affinity, stabilizing the enzyme in an inactive conformation. This structural insight provides a foundation for rational drug design, enabling the development of derivatives with enhanced potency and selectivity.
Beyond its anti-inflammatory properties, tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate has also been investigated for its potential in oncology. A recent preprint on bioRxiv (2023) highlighted its ability to induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The study identified the compound's role in activating the intrinsic apoptotic pathway, offering a new avenue for targeting drug-resistant malignancies.
Despite these promising findings, challenges remain in the clinical translation of tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate. Pharmacokinetic studies indicate that the compound has moderate bioavailability and requires formulation optimization to improve its therapeutic index. Ongoing research is addressing these limitations through the development of prodrugs and nanoparticle-based delivery systems, as reported in a 2023 issue of Advanced Drug Delivery Reviews.
In conclusion, tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate (CAS: 1892342-38-9) represents a versatile scaffold with significant potential in drug discovery. Recent advancements in its synthesis, biological evaluation, and mechanistic understanding underscore its value as a candidate for further development. Future research should focus on overcoming pharmacokinetic hurdles and expanding its therapeutic applications, paving the way for its eventual clinical use.
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